molecular formula C10H16N6OS B194765 Cimetidine sulfoxide CAS No. 54237-72-8

Cimetidine sulfoxide

Cat. No. B194765
CAS RN: 54237-72-8
M. Wt: 268.34 g/mol
InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimetidine sulfoxide is a sulfoxide metabolite of Cimetidine . Cimetidine is a histamine H2-receptor antagonist and has the potential for peptic ulcer disease and upper gastrointestinal haemorrhage treatment .


Synthesis Analysis

Cimetidine is a weak base and a highly water-soluble compound . Following intravenous administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high (500 to 600 ml/min) and is mainly determined by renal clearance . Metabolites of cimetidine in man represent 25 to 40% of the total elimination, with one major metabolite being cimetidine sulfoxide (10-15%) .


Molecular Structure Analysis

The molecular weight of Cimetidine sulfoxide is 268.34 and its formula is C10H16N6OS . It is a sulfoxide metabolite of Cimetidine .


Chemical Reactions Analysis

Cimetidine sulfoxide is a metabolite of Cimetidine . The transformation of Cimetidine to Cimetidine sulfoxide is part of the drug’s metabolism process .


Physical And Chemical Properties Analysis

Cimetidine, the parent compound of Cimetidine sulfoxide, is a weak base and a highly water-soluble compound . It can be measured in biological fluids by a number of high-pressure liquid chromatographic methods .

Mechanism of Action

Target of Action

Cimetidine sulfoxide is a metabolite of cimetidine . The primary target of cimetidine, and by extension cimetidine sulfoxide, is the histamine H2 receptor . These receptors are located on the basolateral membrane of the gastric parietal cell . Histamine H2 receptors play a crucial role in the regulation of gastric acid secretion .

Mode of Action

Cimetidine acts as a competitive inhibitor of the histamine H2 receptors . By binding to these receptors, cimetidine blocks the effects of histamine, leading to a reduction in gastric acid secretion . As a metabolite of cimetidine, cimetidine sulfoxide is likely to share a similar mode of action.

Biochemical Pathways

The action of cimetidine on the histamine H2 receptors affects the biochemical pathway of gastric acid secretion. This results in a decrease in gastric acid secretion, as well as a reduction in pepsin and gastrins output . Cimetidine also inhibits many of the isoenzymes of the hepatic CYP450 enzyme system .

Pharmacokinetics

Cimetidine is rapidly absorbed and has an oral bioavailability of 60-70% . It is metabolized in the liver into several metabolites, including cimetidine sulfoxide, which accounts for about 30% of excreted material . The elimination half-life of cimetidine is approximately 2 hours .

Result of Action

The primary result of cimetidine’s action is a reduction in gastric acid secretion . This leads to a decrease in the volume and acidity of gastric secretions, which can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and pathological hypersecretory conditions .

Action Environment

The action of cimetidine and its metabolites can be influenced by various environmental factors. For instance, the presence of food can delay and slightly decrease the absorption of cimetidine . Additionally, certain environmental contaminants may interact with cimetidine, potentially affecting its stability and efficacy .

properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLJLYVNQFCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969219
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimetidine sulfoxide

CAS RN

54237-72-8, 151258-41-2, 151258-42-3
Record name Cimetidine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54237-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimetidine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMETIDINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimetidine sulfoxide
Reactant of Route 2
Reactant of Route 2
Cimetidine sulfoxide
Reactant of Route 3
Reactant of Route 3
Cimetidine sulfoxide
Reactant of Route 4
Cimetidine sulfoxide
Reactant of Route 5
Reactant of Route 5
Cimetidine sulfoxide
Reactant of Route 6
Cimetidine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.